molecular formula C7H12S2 B8605599 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-63-4

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B8605599
CAS No.: 55789-63-4
M. Wt: 160.3 g/mol
InChI Key: XYRKQRCWPGBCMJ-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms at the 1,4-positions and three methyl substituents at positions 2, 5, and 6. Its synthesis involves chiral lactic acid derivatives, silyl ether protection of hydroxyl groups, and Lewis acid-mediated dithioacetalization . Key synthetic steps include the use of TBDMSCl or (Bu)₃SiCl for hydroxyl protection, Dibal-H for ester reduction, and boron trifluoride complexes for cyclization . The compound’s chirality and stereochemical outcomes are critical, as evidenced by optical rotation data ([α]D values) and NMR analyses .

Properties

CAS No.

55789-63-4

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

2,5,6-trimethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C7H12S2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3

InChI Key

XYRKQRCWPGBCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=C(S1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Applications/Notes References
This compound C₇H₁₂S₂ - 2,5,6-Trimethyl
- 1,4-dithiine ring
Chiral synthesis via silyl ether protection; Lewis acid-mediated cyclization Potential agrochemical/pharmaceutical uses
Dimethipin (5,6-Dimethyl-1,4-dithiine 1,1,4,4-tetraoxide) C₆H₁₀O₄S₂ - 5,6-Dimethyl
- Sulfone (O₂) groups
Oxidized sulfur atoms; non-chiral synthesis Plant growth regulator (defoliant)
2,5,6-Trimethyl-2,3-dihydro-1,4-dioxine C₇H₁₂O₂ - 2,5,6-Trimethyl
- 1,4-dioxine ring
Oxygen replaces sulfur; higher ring strain Limited data; possible industrial uses
5,6-Dichloro-2,3-dihydro-1,4-dithiine C₄H₄Cl₂S₂ - 5,6-Dichloro
- 1,4-dithiine ring
Electron-withdrawing Cl substituents; lower molecular weight (187.11 g/mol) Unknown applications; likely biocidal
5,6-Dihydro-1,4-dithiepin C₆H₁₀S₂ - Seven-membered ring Larger ring size; synthesized via acyloin dithioacetals Synthetic intermediate for complex molecules

Physical and Spectral Properties

  • Melting Points and Solubility :
    • Dimethipin is a white crystalline solid with higher polarity due to sulfone groups, enhancing water solubility .
    • The dichloro derivative (C₄H₄Cl₂S₂) has a lower molecular weight (187.11 g/mol) and likely higher LogP (3.07), suggesting lipophilicity .
  • Spectral Data :
    • This compound shows distinct ¹H-NMR signals for methyl groups (δ 1.2–1.4 ppm) and sulfur-linked protons (δ 3.0–4.0 ppm) .
    • Dimethipin’s IR spectra reveal strong sulfone stretches (~1300 cm⁻¹) .

Preparation Methods

Reaction Mechanism and General Procedure

The acid-catalyzed method involves the cyclocondensation of α-hydroxyketones (acyloins) with 1,2-dithiols in the presence of Brønsted acids such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid. The reaction proceeds via a thioacetal intermediate, with water elimination driving the equilibrium toward the dihydrodithiine product. A representative synthesis of 2,5,6-trimethyl-2,3-dihydro-1,4-dithiine utilizes propioin (4-hydroxy-3-hexanone) and 2,3-butanedithiol under reflux in toluene:

CH3COCH(OH)CH2CH3+HSCH2CH2SHPTSA, tolueneC7H12S2+2H2O\text{CH}3\text{COCH(OH)CH}2\text{CH}3 + \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{PTSA, toluene}} \text{C}7\text{H}{12}\text{S}2 + 2\text{H}_2\text{O}

Optimization and Yield Data

Critical parameters include:

  • Catalyst loading : 0.5–1.0 wt% PTSA relative to the α-hydroxyketone.

  • Solvent selection : Aromatic solvents (toluene, xylene) enable azeotropic water removal, achieving >95% conversion.

  • Temperature : Reflux conditions (110–140°C) for 6–12 hours.

In a scaled example, propioin (11.6 g) and 2,3-butanedithiol (9.4 g) with PTSA (0.5 g) yielded 7.5 g (63%) of this compound after vacuum distillation. NMR analysis confirmed regioselective methylation: δ 0.92 (triplet, 3H, CH₃), 2.05–2.35 (broad triplet, 2H, SCH₂), and 2.95 (doublet, 3H, S–CH₃).

Phase-Transfer Catalyzed Reaction with Bunte Salts

Methodology and Scope

This approach employs sodium S-methyl thiosulfate (Bunte salt) and α-hydroxyketones under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates ion-pair extraction into organic phases, enabling room-temperature reactions:

CH3COCH(OH)R+(NaSO3SCH2)2TBAB, H2O/CH2Cl2C7H12S2+Na2SO3\text{CH}3\text{COCH(OH)R} + (\text{NaSO}3\text{SCH}2)2 \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}2} \text{C}7\text{H}{12}\text{S}2 + \text{Na}2\text{SO}3

Performance Metrics

  • Catalyst efficiency : 0.25 g TBAB per 6.7 g α-hydroxyketone achieves 70–75% yield.

  • Limitations : Requires stoichiometric Bunte salts and produces sulfite byproducts, complicating purification.

For this compound, substituting phenacyl bromide with methyl-substituted acyloins remains unexplored but is theoretically feasible.

Lithiation-Mediated Alkylation of 5,6-Dihydro-1,4-dithiin

Stepwise Functionalization

A two-step protocol from 5,6-dihydro-1,4-dithiin (DHDT) involves:

  • Lithiation at C2 with n-butyllithium (−78°C, THF), followed by quenching with methyl iodide to install the 2-methyl group.

  • Formylation with DMF and subsequent reduction to introduce hydroxymethyl substituents, though adapting this for trimethyl derivatives requires iterative alkylation.

Challenges and Prospects

  • Regioselectivity : Competitive side reactions at C3 and C5 necessitate low temperatures (−78°C) and controlled stoichiometry.

  • Yield : Sequential methylation steps reduce overall efficiency (<50% reported for analogous systems).

Comparative Analysis of Synthetic Routes

Parameter Acid-Catalyzed Phase-Transfer Lithiation
Yield (%)63–6735–40<50
Reaction Time (h)6–1224–488–16
ScalabilityHighModerateLow
Byproduct ManagementH₂O (azeotropic)Na₂SO₃ (aqueous)Li salts
Functional Group ToleranceModerateHighLow

Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.92 (t, 3H), 2.05–2.35 (m, 2H), 2.95 (d, 3H), 3.12–3.18 (m, 4H, S–CH₂).

  • Boiling Point : 148–155°C at 0.2 mmHg.

  • Crystallography : While no single-crystal data exists for the trimethyl derivative, related dihydrodithiines crystallize in triclinic systems (e.g., P1 space group).

Chromatographic Purification

Flash chromatography (10–25% ethyl acetate/petroleum ether) resolves methyl regioisomers, with Rf = 0.33 for the target compound .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of 2,5,6-Trimethyl-2,3-dihydro-1,4-dithiine?

  • Methodological Answer : Use 1H and 13C NMR spectroscopy to identify methyl group positions and dihydrothiin ring conformation. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight and fragmentation patterns. For sulfur-containing analogs, coupling NMR with FT-IR helps verify dithiine ring stability. Reference analogous dithiine derivatives like 2,3-dihydro-5,6-dimethyl-1,4-dithiine tetroxide (CAS 55290-64-7), where NMR and MS were critical for structural confirmation .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer : Optimize cyclization reactions of dithiol precursors with ketones or aldehydes under acidic catalysis (e.g., H2SO4 or PTSA). For methyl-substituted analogs, control reaction temperature (60–80°C) to avoid over-oxidation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Similar approaches were used for dichloro-dithiine derivatives (e.g., 5,6-dichloro-2,3-dihydro-1,4-dithiine), where cyclization efficiency depended on stoichiometric ratios .

Q. How can researchers determine the physical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points. For solubility, use a solvent polarity series (hexane to DMSO) with UV-Vis spectroscopy or gravimetric analysis. Reference safety data sheets (SDS) for analogous compounds (e.g., 3,4-dihydro-2H-pyran) to identify compatible solvents and storage conditions .

Q. What experimental protocols ensure stability during handling and storage?

  • Methodological Answer : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the dithiine ring. Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH) and temperature (25–50°C) for 4–8 weeks, monitoring degradation via HPLC. For sulfur-containing compounds, avoid incompatible materials like oxidizing agents, as noted in SDS guidelines .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and compare with experimental kinetics. For example, calculate activation energies for ring-opening reactions in polar vs. nonpolar solvents. Use molecular dynamics (MD) simulations to study solvent effects on conformational stability. Link findings to theoretical frameworks, such as frontier molecular orbital (FMO) theory, to explain observed reactivity discrepancies .

Q. What experimental designs are optimal for studying environmental degradation pathways?

  • Methodological Answer : Employ factorial design to test multiple variables (e.g., UV exposure, microbial activity, pH). For hydrolysis studies, use LC-MS/MS to track degradation products like sulfoxides or sulfones. Reference DOE atmospheric chemistry protocols for pollutant fate analysis, which emphasize heterogeneous reaction monitoring (e.g., air-surface exchange rates) .

Q. How can mechanistic studies differentiate between radical-mediated and acid-catalyzed ring-opening reactions?

  • Methodological Answer : Use radical traps (e.g., TEMPO) and isotopic labeling (e.g., D2O in acid catalysis) to identify intermediates. Perform EPR spectroscopy to detect radical species during reactions. Compare kinetic isotope effects (KIE) under acidic vs. radical-initiated conditions. For analogous dithiine systems, such as dimethipin, radical pathways dominated in the presence of light .

Q. What strategies address contradictions in reported bioaccumulation potential of dithiine derivatives?

  • Methodological Answer : Conduct QSAR modeling using logP (octanol-water partition coefficient) and molecular volume data to predict bioaccumulation. Validate with in vitro assays using lipid bilayer membranes or fish hepatocyte cell lines. Reference ecological toxicity studies for structurally similar compounds (e.g., polychlorinated biphenyls) to contextualize results .

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